molecular formula C11H15NO2 B3356532 (S)-4-Amino-3-p-tolylbutanoic acid CAS No. 67112-57-6

(S)-4-Amino-3-p-tolylbutanoic acid

Cat. No. B3356532
CAS RN: 67112-57-6
M. Wt: 193.24 g/mol
InChI Key: MSZRPURXKHMSFF-SNVBAGLBSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . Computational methods can also be used to predict the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility, and stability. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other compounds .

Scientific Research Applications

  • Neurotoxicity Studies in Cyanobacteria : Nunn and Codd (2017) explored the biosynthesis of neurotoxins in cyanobacteria, including 2,4-diaminobutanoic acid, which shares structural similarities with (S)-4-Amino-3-p-tolylbutanoic acid. They discussed the potential metabolic pathways in cyanobacteria that produce such neurotoxins (Nunn & Codd, 2017).

  • Glutamic Acid Modifications in Amino Acids : Shah and Khan (2020) investigated the importance of glutamic acid modifications in amino acids, which is relevant to understanding the structural and functional aspects of (S)-4-Amino-3-p-tolylbutanoic acid. Their study focused on the prediction of glutamic acid carboxylation in amino acid sequences (Shah & Khan, 2020).

  • Molecular Structure and Spectroscopy Analysis : Raju et al. (2015) conducted a detailed analysis of the molecular structure and spectroscopic properties of a compound structurally similar to (S)-4-Amino-3-p-tolylbutanoic acid. Their study provides insights into the vibrational, electronic, and optical properties of such compounds (Raju et al., 2015).

  • Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) explored the molecular docking and vibrational studies of butanoic acid derivatives, which include compounds similar to (S)-4-Amino-3-p-tolylbutanoic acid. Their research is vital for understanding the biological activities and pharmacological importance of these compounds (Vanasundari et al., 2018).

  • Corrosion Inhibition Effects of Amino Acids : Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, which is pertinent to the study of (S)-4-Amino-3-p-tolylbutanoic acid due to its structural classification as an amino acid. Their study provides an understanding of the physicochemical interactions of amino acids in different environments (Kaya et al., 2016).

  • Nitrogen Metabolism in Soybean Crop : Teixeira et al. (2018) focused on the application of amino acids in crop enhancement, specifically in soybeans. This research gives insights into the broader agricultural applications of amino acids like (S)-4-Amino-3-p-tolylbutanoic acid (Teixeira et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining its interactions with biological molecules, its effects on cellular processes, and any therapeutic effects it may have .

Safety and Hazards

The safety and hazards of the compound would be assessed. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, to improve its synthesis, or to explore new applications for it .

properties

IUPAC Name

(3S)-4-amino-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRPURXKHMSFF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-p-tolylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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